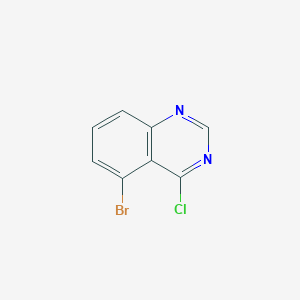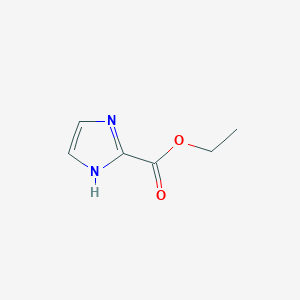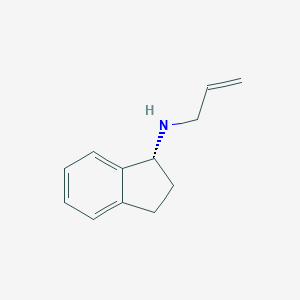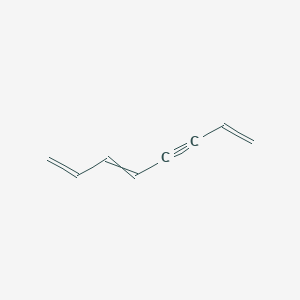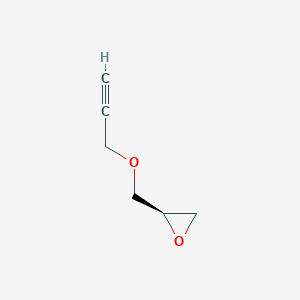
(R)-2-((prop-2-yn-1-yloxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-((prop-2-yn-1-yloxy)methyl)oxirane, also known as propargyl epoxide, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide is largely dependent on its chemical structure. As an epoxide, it can undergo ring-opening reactions with various nucleophiles, such as water, amines, and thiols. In biological systems, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been shown to inhibit MAO enzymes by irreversibly binding to the enzyme's active site. This results in an increase in the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemische Und Physiologische Effekte
Propargyl epoxide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
In vivo studies have shown that (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can cross the blood-brain barrier and inhibit MAO enzymes in the brain. This results in an increase in the levels of neurotransmitters, which can have a positive effect on mood, cognition, and behavior. However, prolonged exposure to (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can lead to neurotoxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Propargyl epoxide has several advantages as a chemical reagent in lab experiments. Its unique reactivity allows for the formation of various functional groups, making it a valuable tool in organic synthesis. It also exhibits anti-tumor activity and can be used as an antimicrobial agent. However, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can be hazardous to handle due to its potential neurotoxicity and oxidative stress. Proper safety precautions should be taken when handling (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide in the lab.
Zukünftige Richtungen
There are several future directions for the study and application of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide. In medicinal chemistry, further studies are needed to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In organic synthesis, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can be used as a building block for the synthesis of complex molecules with unique properties. In materials science, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can be used as a monomer for the synthesis of functional polymers with high thermal stability and electrical conductivity. Overall, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has significant potential for a wide range of applications in various fields.
Synthesemethoden
Propargyl epoxide can be synthesized through a variety of methods, including the reaction of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane alcohol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an epoxide ring-opening mechanism, resulting in the formation of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide. Other methods include the reaction of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane chloride with sodium hydroxide and epoxidation of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane acetate with peracetic acid.
Wissenschaftliche Forschungsanwendungen
Propargyl epoxide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit monoamine oxidase (MAO) enzymes.
In organic synthesis, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. Its unique reactivity allows for the formation of various functional groups, making it a valuable tool in organic synthesis.
In materials science, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been investigated for its potential use as a monomer in the synthesis of functional polymers. Its ability to undergo ring-opening polymerization allows for the formation of polymers with unique properties, such as high thermal stability and electrical conductivity.
Eigenschaften
CAS-Nummer |
18130-30-8 |
|---|---|
Produktname |
(R)-2-((prop-2-yn-1-yloxy)methyl)oxirane |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(2R)-2-(prop-2-ynoxymethyl)oxirane |
InChI |
InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2/t6-/m0/s1 |
InChI-Schlüssel |
SYFZCLMMUNCHNH-LURJTMIESA-N |
Isomerische SMILES |
C#CCOC[C@H]1CO1 |
SMILES |
C#CCOCC1CO1 |
Kanonische SMILES |
C#CCOCC1CO1 |
Synonyme |
2-((2-Propynyloxy)methyl)oxirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)
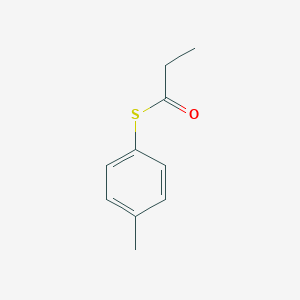
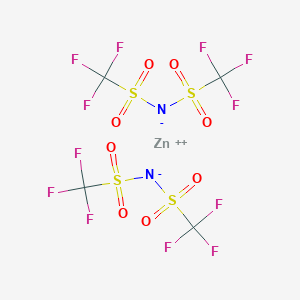
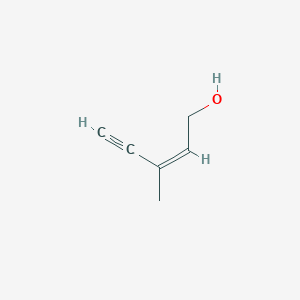
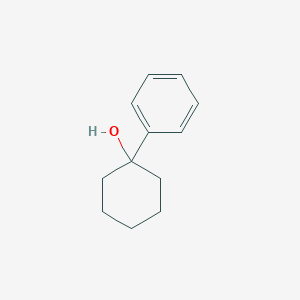
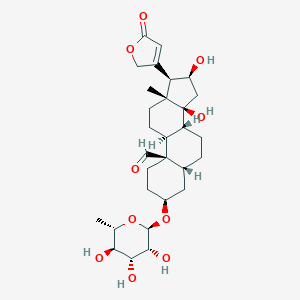

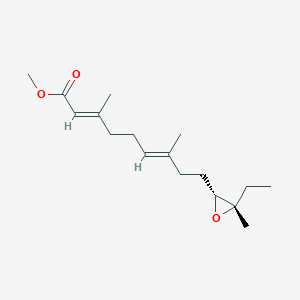
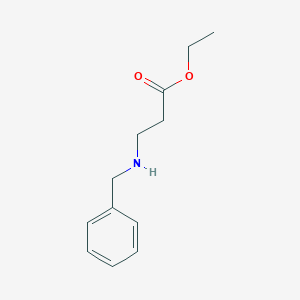
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
